Fmoc-d-aha-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

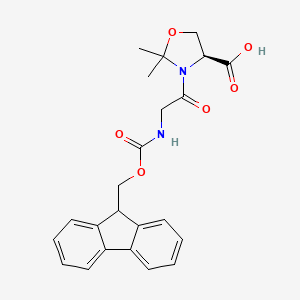

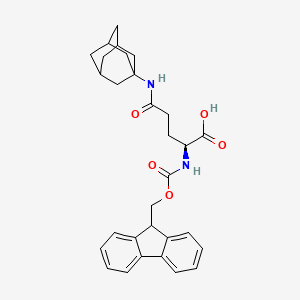

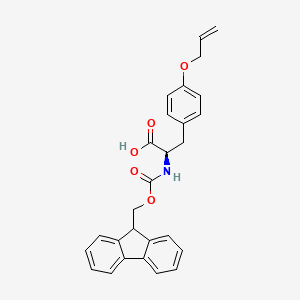

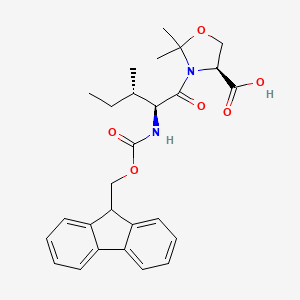

Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.

Aplicaciones Científicas De Investigación

Click Chemistry

Field

Application

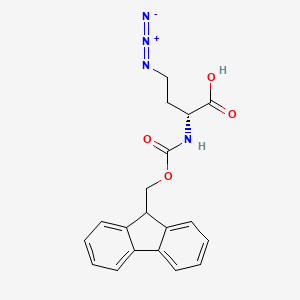

Fmoc-D-Aha-OH is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Methods

The application of Fmoc-D-Aha-OH in click chemistry involves its reaction with molecules containing Alkyne, DBCO, or BCN groups . The specific procedures and parameters would depend on the exact experimental setup and the molecules being used.

Results

The outcomes of these reactions are new compounds formed through the click chemistry process . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the molecules being used.

Peptide Synthesis

Application

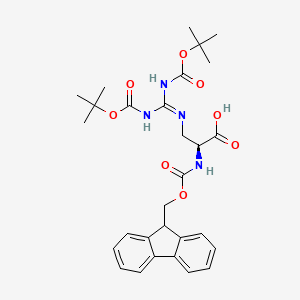

Fmoc-Ala-OH, a similar compound to Fmoc-D-Aha-OH, is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

Methods

The application of Fmoc-Ala-OH in peptide synthesis involves its use as a building block in the standard Fmoc solid-phase synthesis process . The specific procedures and parameters would depend on the exact experimental setup and the peptides being synthesized.

Results

The outcomes of these syntheses are new peptides . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the peptides being synthesized.

Hydrogel Formation for Biomedical Applications

Field

Application

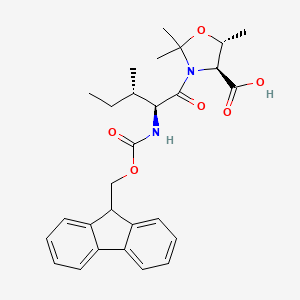

Fmoc-Derivatized Cationic Hexapeptides, which can include Fmoc-D-Aha-OH, are used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can be used as extracellular matrices for cell adhesion assays .

Methods

The hydrogels are created by the self-assembly of the Fmoc-Derivatized Cationic Hexapeptides in aqueous solution . The specific procedures and parameters would depend on the exact experimental setup and the peptides being used.

Results

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Fabrication of Biofunctional Hydrogel Materials

Field

Application

Fmoc-dipeptides, which can include Fmoc-D-Aha-OH, are used to fabricate various biofunctional hydrogel materials . These materials can be used in a variety of applications, including drug delivery and diagnostic tools for imaging .

Methods

The hydrogel materials are fabricated through the self-assembly of the Fmoc-dipeptides in aqueous media, forming supramolecular nanostructures and their three-dimensional networks .

Results

The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the materials being fabricated .

Propiedades

IUPAC Name |

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-aha-oh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)